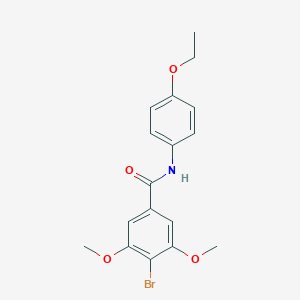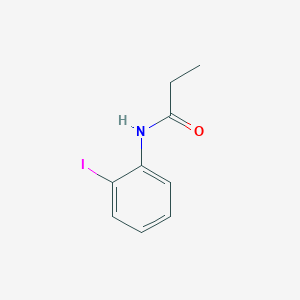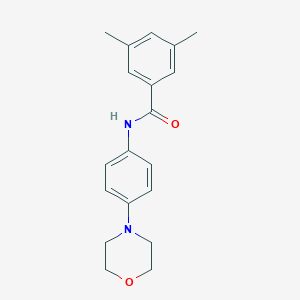
4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide, also known as BED, is a chemical compound that has been extensively studied for its potential use in scientific research. BED belongs to the family of benzamide derivatives, which are known for their diverse biological activities. BED has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has also been found to bind to the CB1 receptor, a receptor that is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects
4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has been found to exhibit a range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has also been found to exhibit antiproliferative effects, making it a potential candidate for cancer therapy. In addition, 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has been found to exhibit antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has also been found to exhibit potent activity against certain types of cancer cells, making it a potential candidate for cancer therapy. However, 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in certain applications. In addition, the mechanism of action of 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide is not fully understood, which may limit its potential for use in certain research applications.
Orientations Futures
There are several future directions for research on 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide. One potential direction is to further investigate the mechanism of action of 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide, in order to better understand its biological activity. Another potential direction is to explore the potential of 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide as a therapeutic agent for the treatment of cancer and other diseases. Further research is also needed to determine the optimal dosage and administration of 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide for different applications. Finally, research is needed to investigate the potential side effects and toxicity of 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide, in order to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide involves the reaction of 4-bromo-3,5-dimethoxybenzoic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide. This synthesis method has been optimized to yield high purity and high yield of 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide.
Applications De Recherche Scientifique
4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antiproliferative, anti-inflammatory, and analgesic effects. 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has also been found to exhibit potent activity against certain types of cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Nom du produit |
4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide |
|---|---|
Formule moléculaire |
C17H18BrNO4 |
Poids moléculaire |
380.2 g/mol |
Nom IUPAC |
4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H18BrNO4/c1-4-23-13-7-5-12(6-8-13)19-17(20)11-9-14(21-2)16(18)15(10-11)22-3/h5-10H,4H2,1-3H3,(H,19,20) |
Clé InChI |
IISFGEVPUAZCAH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)
![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)



